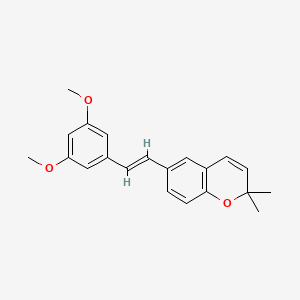
Levomilnacipran
Descripción general
Descripción
Levomilnacipran es un inhibidor selectivo de la recaptación de serotonina y norepinefrina (ISRSN) utilizado principalmente para el tratamiento del trastorno depresivo mayor en adultos . Es el enantiómero 1S,2R más activo del racemato milnacipran . This compound es conocido por su mayor potencia en la inhibición de la recaptación de norepinefrina en comparación con la recaptación de serotonina .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de levomilnacipran implica varios pasos, comenzando con la mezcla racémica de milnacipran. Uno de los métodos incluye la síntesis enantioselectiva utilizando ®-epiclorhidrina . Otro método implica la conversión de (1S,2R)-N,N-dietil-2-(hidroximetil)-1-fenilciclopropanocarboxamida a sus derivados sulfoxicos, que luego se hace reaccionar con ftalimida de potasio seguido de tratamiento con una base .
Métodos de producción industrial: Se ha desarrollado un proceso industrial mejorado para la síntesis de this compound para que sea rentable y eficiente. Este proceso evita el uso del intermedio 1-fenil-1-dietilaminocarbonil-2-clorometilciclopropano . El proceso implica tratar (1S,2R)-N,N-dietil-2-(hidroximetil)-1-fenilciclopropanocarboxamida con ortoformiato de trietilo y ácido metanosulfónico o trietilamina y cloruro de metanosulfonilo, seguido de un agente ftalimidante y etilendiamina acuosa .
Análisis De Reacciones Químicas
Tipos de reacciones: Levomilnacipran sufre diversas reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse en condiciones específicas para formar productos oxidados correspondientes.
Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.
Sustitución: Las reacciones de sustitución que involucran this compound pueden conducir a la formación de varios derivados.
Reactivos y condiciones comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Los agentes reductores como hidruro de aluminio y litio o borohidruro de sodio se emplean típicamente.
Sustitución: Se pueden utilizar varios nucleófilos en reacciones de sustitución en condiciones apropiadas.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas de this compound.
Aplicaciones Científicas De Investigación
Levomilnacipran tiene varias aplicaciones de investigación científica, que incluyen:
Biología: Estudiado por sus efectos sobre la plasticidad sináptica y la neuroinflamación en modelos animales.
Medicina: Se utiliza principalmente en el tratamiento del trastorno depresivo mayor.
Industria: Empleado en la industria farmacéutica para la producción de medicamentos antidepresivos.
Mecanismo De Acción
Levomilnacipran ejerce sus efectos al inhibir la recaptación de serotonina y norepinefrina, aumentando así sus niveles en la hendidura sináptica . Esta acción ayuda a mantener el equilibrio mental y aliviar los síntomas de la depresión . El compuesto se dirige selectivamente a los transportadores de serotonina y norepinefrina, con una mayor afinidad por la inhibición de la recaptación de norepinefrina . Además, se ha encontrado que this compound activa la vía de señalización PI3K/Akt/mTOR mediada por el factor neurotrófico derivado del cerebro (BDNF)/tirosina quinasa B (TrkB), que juega un papel en la plasticidad sináptica y la neuroprotección .
Comparación Con Compuestos Similares
Levomilnacipran se compara con otros inhibidores de la recaptación de serotonina y norepinefrina como:
La singularidad de this compound radica en su inhibición equilibrada de la recaptación de serotonina y norepinefrina, lo que puede contribuir a su eficacia en el tratamiento del trastorno depresivo mayor .
Propiedades
IUPAC Name |
(1S,2R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJFMKBJSRMPLA-DZGCQCFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@]1(C[C@H]1CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025167 | |
| Record name | Levomilnacipran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The exact mechanism of the antidepressant action of levomilnacipran is unknown but is thought to be related to the potentiation of serotonin and norephinephrine in the central nervous system through inhibition of reuptake at serotonin and norepinephrine transporters. | |
| Record name | Levomilnacipran | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08918 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
96847-54-0 | |
| Record name | (1S,2R)-Milnacipran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96847-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levomilnacipran [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096847540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levomilnacipran | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08918 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Levomilnacipran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEVOMILNACIPRAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGM0326TXX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(2S)-2-methyl-4-[(2R,8R,11R)-2,8,11-trihydroxy-11-[(5R)-5-[(1S)-1-hydroxypentadecyl]oxolan-2-yl]undecyl]-2H-furan-5-one](/img/structure/B1675062.png)
